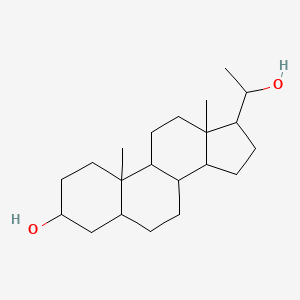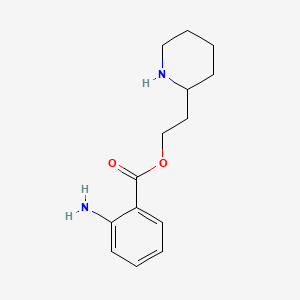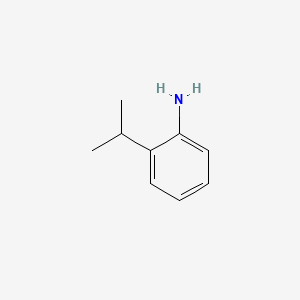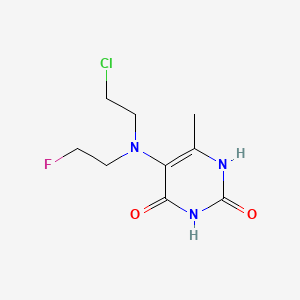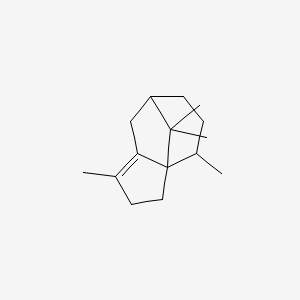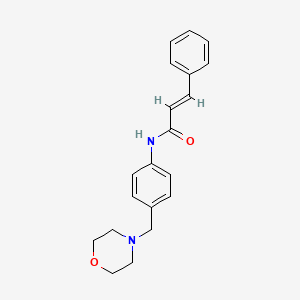
(E)-N-(4-Morpholin-4-ylmethyl-phenyl)-3-phenyl-acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-morpholinylmethyl)phenyl]-3-phenyl-2-propenamide is a member of cinnamamides and a secondary carboxamide.
Aplicaciones Científicas De Investigación
KCNQ2 Potassium Channel Openers
(E)-N-(4-Morpholin-4-ylmethyl-phenyl)-3-phenyl-acrylamide and its analogues have been studied for their effects on outward potassium current, specifically targeting KCNQ2 potassium channels. These studies involved the synthesis of various acrylamide derivatives and evaluating their efficacy in opening KCNQ2 channels, which play a significant role in neuronal excitability and could be potential targets for treating conditions like epilepsy and pain. (Wu et al., 2004); (L'Heureux et al., 2005).
Antibacterial and Antifungal Activities
Acrylamide derivatives containing the morpholinyl moiety have demonstrated potential in antibacterial and antifungal activities. These derivatives, including (E)-N-(4-Morpholin-4-ylmethyl-phenyl)-3-phenyl-acrylamide, were synthesized and showed promising results against various bacterial and fungal strains, indicating their potential use in developing new antimicrobial agents. (Velupillai et al., 2015).
Enantioseparation and Chiral Stationary Phases
Some derivatives of (E)-N-(4-Morpholin-4-ylmethyl-phenyl)-3-phenyl-acrylamide have been explored for their potential application as chiral stationary phases (CSPs) in chromatography. These CSPs are used to separate enantiomers of various compounds, an essential process in pharmaceutical research and other fields that require enantiomerically pure substances. (Tian et al., 2010).
Cancer Cell Line Inhibition
Compounds related to (E)-N-(4-Morpholin-4-ylmethyl-phenyl)-3-phenyl-acrylamide have shown activity against cancer cell lines. These compounds, synthesized through specific reactions and structural modifications, exhibited the capability to inhibit the proliferation of certain cancer cells, making them subjects of interest in oncology research. (Ji et al., 2018).
Propiedades
Nombre del producto |
(E)-N-(4-Morpholin-4-ylmethyl-phenyl)-3-phenyl-acrylamide |
|---|---|
Fórmula molecular |
C20H22N2O2 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
(E)-N-[4-(morpholin-4-ylmethyl)phenyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C20H22N2O2/c23-20(11-8-17-4-2-1-3-5-17)21-19-9-6-18(7-10-19)16-22-12-14-24-15-13-22/h1-11H,12-16H2,(H,21,23)/b11-8+ |
Clave InChI |
PJSTUIZLMYTBTM-DHZHZOJOSA-N |
SMILES isomérico |
C1COCCN1CC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3 |
SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3 |
SMILES canónico |
C1COCCN1CC2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



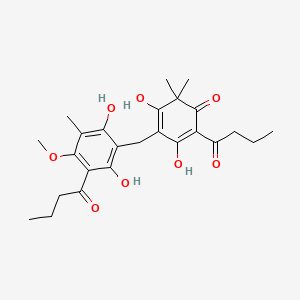
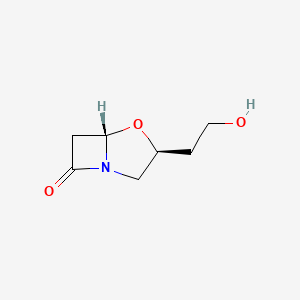
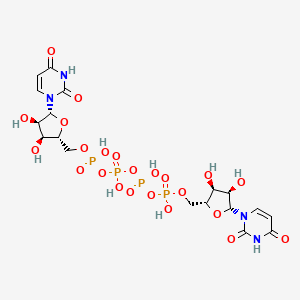
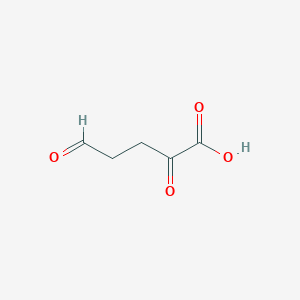
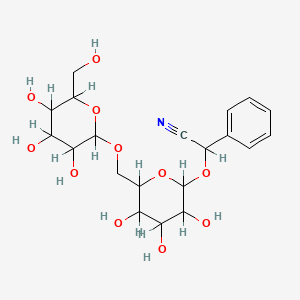
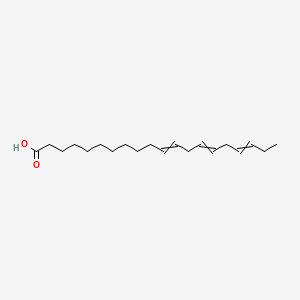
![4,5,6-Trihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one](/img/structure/B1208487.png)
